molecular formula C17H15F3N2O B2761358 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 2320145-83-1

1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B2761358
CAS No.: 2320145-83-1
M. Wt: 320.315
InChI Key: XFNVTJCGBXMGSH-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is a useful research compound. Its molecular formula is C17H15F3N2O and its molecular weight is 320.315. The purity is usually 95%.
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Biological Activity

The compound 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and therapeutic potential of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F3N2C_{16}H_{14}F_3N_2, with a molecular weight of 310.29 g/mol. The structure features a pyrrolo[3,4-b]pyridine core and a trifluoromethylphenyl substituent, which may influence its biological properties.

PropertyValue
Molecular FormulaC16H14F3N2C_{16}H_{14}F_3N_2
Molecular Weight310.29 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Pyrrolo[3,4-b]pyridine Core : This can be achieved through cyclization reactions involving pyridine derivatives.
  • Introduction of the Trifluoromethylphenyl Group : This step often utilizes electrophilic aromatic substitution or other coupling methods.
  • Final Functionalization : The introduction of the propan-1-one group is usually accomplished through acylation reactions.

Anticancer Properties

Recent studies have indicated that compounds structurally related to This compound show promising anticancer activity. For instance:

  • A related pyrroloquinoline derivative was found to exhibit significant antiproliferative effects on various cancer cell lines by inducing tubulin depolymerization without aromatase activity .

The proposed mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Enzyme Inhibition

Preliminary research suggests potential enzyme inhibition properties:

  • Compounds with similar structures have been reported to inhibit various kinases and other enzymes crucial for cancer cell survival and proliferation .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of pyrrolo[3,4-b]pyridine derivatives on human cancer cell lines. The lead compound demonstrated an IC50 value in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent activity.

CompoundCell LineIC50 (μM)
Pyrrolo[3,4-b]pyridine DerivativeMCF-75.2
Control (Doxorubicin)MCF-70.15

Case Study 2: Mechanistic Insights

Another study focused on the mechanism by which pyrrolo[3,4-b]pyridine derivatives induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c18-17(19,20)14-6-3-12(4-7-14)5-8-16(23)22-10-13-2-1-9-21-15(13)11-22/h1-4,6-7,9H,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNVTJCGBXMGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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